In-Depth Technical Guide to Bis-PEG7-acid: Properties, Applications, and Experimental Protocols
In-Depth Technical Guide to Bis-PEG7-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG7-acid is a homobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined length, hydrophilicity, and terminal carboxylic acid functionalities offer a versatile platform for covalently linking biomolecules to therapeutic agents or other chemical entities. This guide provides a comprehensive overview of the properties of Bis-PEG7-acid, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform its use in research and drug development.
Core Properties of Bis-PEG7-acid
Bis-PEG7-acid is characterized by a central chain of seven ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts a unique combination of physical and chemical properties that are advantageous for bioconjugation.
Physicochemical Properties
The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the molecules it links, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[1] While specific solubility data for Bis-PEG7-acid in various solvents is not extensively published, its structural analogue, Bis-PEG7-NHS ester, is known to be soluble in organic solvents like DMSO, DCM, and DMF.[2]
Table 1: Physicochemical Properties of Bis-PEG7-acid
| Property | Value | Source(s) |
| Molecular Formula | C18H34O11 | [3] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | Viscous liquid | [4] |
| Purity | ≥95-98% | |
| Storage Conditions | -20°C |
Note: Some sources report alternative molecular formulas and weights (e.g., C20H38O12 and 470.51 g/mol ), which may correspond to variations in the exact length of the PEG chain or the nature of the end groups. Researchers should always refer to the certificate of analysis for the specific batch being used.
Chemical Properties and Reactivity
The key chemical feature of Bis-PEG7-acid is the presence of two terminal carboxylic acid groups. These groups can be readily activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is the foundation of its utility as a crosslinking agent.
Activation of Carboxylic Acids: The carboxylic acid groups of Bis-PEG7-acid require activation to facilitate efficient amide bond formation. This is typically achieved using carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive intermediate. Other coupling reagents like HATU can also be employed.
Applications in Drug Development
The unique properties of Bis-PEG7-acid make it a valuable linker in the design of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, Bis-PEG7-acid can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. Comparative studies have suggested that PEG7-based linkers can lead to enhanced ADC serum stability compared to shorter PEG chains.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Bis-PEG7-acid can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG7 chain are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for the use of Bis-PEG7-acid in bioconjugation. Optimization of reaction conditions is often necessary for specific applications.
Protocol 1: Amide Bond Formation for Protein Conjugation
This protocol describes the two-step process of activating Bis-PEG7-acid and conjugating it to a protein containing primary amines (e.g., lysine residues).
Materials:
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Bis-PEG7-acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Activation of Bis-PEG7-acid:
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Dissolve Bis-PEG7-acid in anhydrous DMF or DMSO.
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Add 1.1 to 1.5 equivalents of EDC and NHS (or sulfo-NHS) to the Bis-PEG7-acid solution.
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Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
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Conjugation to Protein:
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Add the activated Bis-PEG7-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized to achieve the desired degree of labeling.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
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-
Quenching and Purification:
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Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
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Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.
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Table 2: Representative Reaction Conditions for Amide Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio (EDC/NHS:Carboxyl) | 2-5 : 2-5 : 1 | An excess of activating agents is used to drive the formation of the NHS ester. |
| Activation pH | 4.5 - 6.0 | More efficient activation of the carboxyl groups. |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of NHS-esters with primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction and minimize side reactions. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the amine and the desired level of conjugation. |
Protocol 2: Synthesis of a PROTAC using Bis-PEG7-acid
This protocol outlines a general approach for synthesizing a PROTAC where Bis-PEG7-acid links a target-binding ligand (Ligand 1) and an E3 ligase ligand (Ligand 2). This often involves a sequential coupling strategy.
Materials:
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Bis-PEG7-acid
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Ligand 1 (with an amine or alcohol group for initial coupling)
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Ligand 2 (with an amine group for final coupling)
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Coupling reagents (e.g., HATU, DIPEA or EDC, NHS)
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Appropriate anhydrous solvents (e.g., DMF)
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Purification system (e.g., HPLC)
Procedure:
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First Amide Coupling:
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Dissolve Ligand 1 and a molar excess of Bis-PEG7-acid in an anhydrous solvent.
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Add the appropriate coupling reagents (e.g., HATU and DIPEA).
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purify the resulting Ligand 1-PEG7-acid conjugate.
-
-
Second Amide Coupling:
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Dissolve the purified Ligand 1-PEG7-acid conjugate and Ligand 2 in an anhydrous solvent.
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Add the coupling reagents.
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purify the final PROTAC molecule by preparative HPLC.
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Table 3: Example Yields for PROTAC Synthesis Steps
| Reaction Step | Reported Yield Range | Notes |
| Amide Bond Formation | Generally high | Yields are highly dependent on the specific substrates and reaction conditions. |
| Click Chemistry (for alternative linkers) | Up to 90% | Illustrates the efficiency of common ligation chemistries used in PROTAC synthesis. |
Visualization of Workflows
Amide Bond Formation Workflow
The following diagram illustrates the general workflow for activating Bis-PEG7-acid and conjugating it to an amine-containing molecule.
Caption: Workflow for the activation and conjugation of Bis-PEG7-acid.
PROTAC Synthesis Workflow
This diagram outlines a generalized synthetic route for a PROTAC using Bis-PEG7-acid as the linker.
Caption: Generalized workflow for PROTAC synthesis using Bis-PEG7-acid.
Safety Information
According to the Safety Data Sheet (SDS) for Bis-PEG7-acid, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be taken when handling this chemical, including wearing protective gloves, clothing, and eye protection. Avoid release to the environment and dispose of the compound and its container in accordance with local regulations.
Conclusion
Bis-PEG7-acid is a well-defined, hydrophilic, and versatile homobifunctional linker that plays a significant role in modern drug development. Its ability to form stable amide bonds upon activation makes it a valuable tool for the synthesis of ADCs and PROTACs. The PEG7 spacer often provides an optimal balance of hydrophilicity and length to improve the physicochemical properties and biological activity of the resulting conjugates. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize Bis-PEG7-acid in their work, with the understanding that optimization for specific applications is crucial for success.
